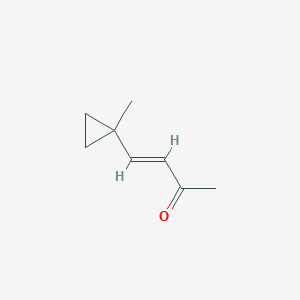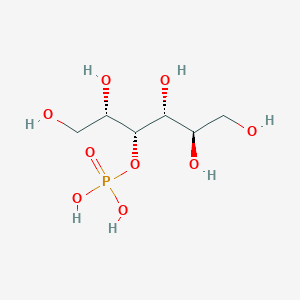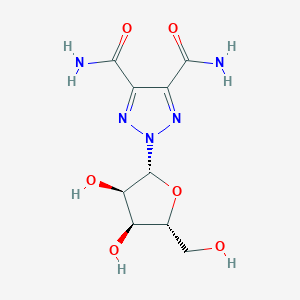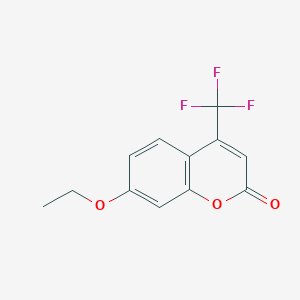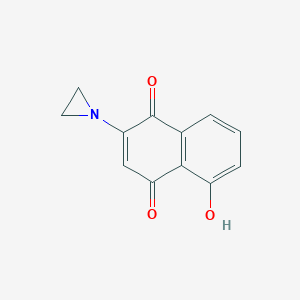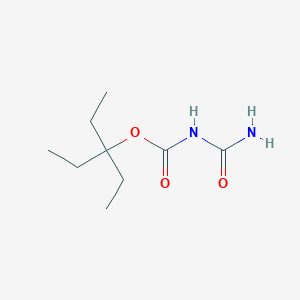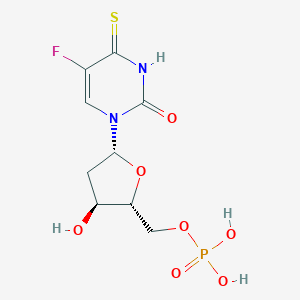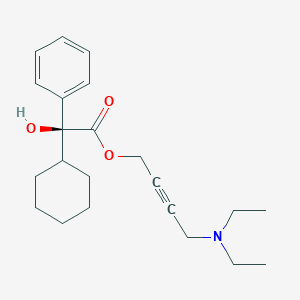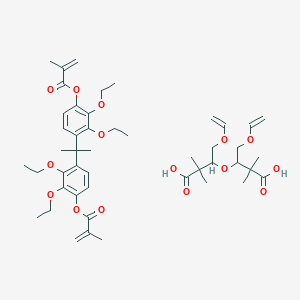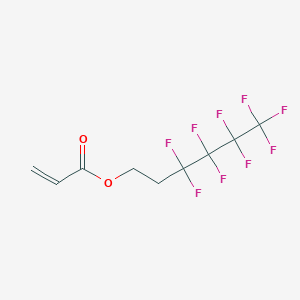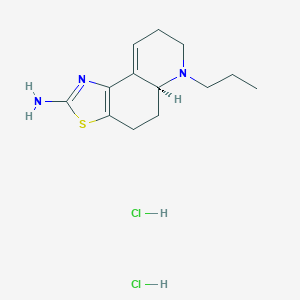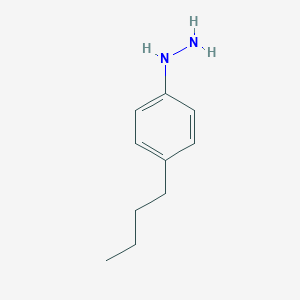
(4-Butylphenyl)hydrazine
Vue d'ensemble
Description
(4-Butylphenyl)hydrazine, also known as this compound, is a useful research compound. Its molecular formula is C10H16N2 and its molecular weight is 164.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-Breast Cancer Activity : A derivative, 4-hydrazinylphenyl benzenesulfonate, exhibits promising anti-breast cancer activity against Michigan Cancer Foundation-7 cell lines with a nanomolar IC50 of 0.00246 g/mL or 9.32 nM (Prasetiawati et al., 2022).
Hole-Transporting Glass-Forming Hydrazones : Certain hydrazone derivatives, including 3,3′-di(9-(4-butylphenyl)carbazyl), form stable glasses with high hole-transfer capacities, suggesting applications in high-temperature environments (Lygaitis et al., 2005).
Anti-Candida Activity : New derivatives of (4-(4-iodophenyl)-thiazol-2-yl)hydrazine exhibit significant anti-Candida activity, particularly against Candida albicans and Candida krusei, potentially useful in combination with clotrimazole (Secci et al., 2012).
Fluorescent Probes for Hydrazine Detection : Novel HBT-based "turn-on" fluorescent probes demonstrate high sensitivity and selectivity for hydrazine detection, with potential applications in environmental and health monitoring (Chen et al., 2017).
Ratiometric Fluorescence Probe for Live Cells : An ICT-based ratiometric probe allows for rapid, low-limit, and naked-eye detection of hydrazine in live cells, useful in toxicology and industrial applications (Fan et al., 2012).
Potential Carcinogenic Properties : Synthetic and naturally occurring hydrazines, including derivatives, may cause cancer in animals, indicating a need for caution in their use and handling (Tóth, 1975).
Fluorescent Sensors for Environmental and Biological Systems : Fluorescent sensors for hydrazine selective sensing and imaging are being developed, offering potential for safer industrial applications and reducing the toxic effects of hydrazine exposure (Nguyen et al., 2018).
Anticonvulsant Activity : A new anticonvulsant agent, 4-m, shows promising activity and compares favorably with standard drugs phenytoin, phenobarbital, and carbamazepine, without sedation, ataxia, or lethality (Chapleo et al., 1986).
Safety and Hazards
Orientations Futures
The future directions for research on “(4-Butylphenyl)hydrazine” and other hydrazine derivatives could involve further investigation into their synthesis, reactivity, and potential applications . For example, the electrochemical synthesis of hydrazine is a promising yet challenging area of research .
Mécanisme D'action
Target of Action
Hydrazine derivatives, such as hydralazine, are known to act as antihypertensive agents . They are used for the management of essential hypertension or severe hypertension associated with conditions requiring immediate action, heart failure, and pre-eclampsia or eclampsia .
Mode of Action
Hydrazine derivatives, like hydralazine, are known to act as vasodilators . They interact with their targets, causing relaxation of the smooth muscles in the blood vessels, which leads to a decrease in blood pressure .
Biochemical Pathways
It is known that hydrazine derivatives can be involved in the synthesis of novel pyridazine derivatives. These derivatives are evaluated for their analgesic and anti-inflammatory activities, potentially leading to safer non-steroidal anti-inflammatory drugs (NSAIDs).
Result of Action
It is known that hydrazine derivatives can have analgesic and anti-inflammatory effects.
Analyse Biochimique
Biochemical Properties
(4-Butylphenyl)hydrazine is involved in various biochemical reactions. It has been utilized for real-time monitoring of in situ N2H4 release during the metabolism of a crucial tuberculosis drug
Cellular Effects
The effects of this compound on various types of cells and cellular processes are complex and multifaceted. It has been suggested that hydrazines, including this compound, can cause significant soft tissue injury, pulmonary injury, seizures, coma, and even death . These effects are likely due to the compound’s influence on cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is known that hydrazines can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that this compound may exert its effects at the molecular level through similar reactions, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are not well documented. It is known that hydrazines, including this compound, can cause a variety of toxic insults, including hypoglycemia, disorders of the CNS, induction of systemic lupus erythematosus, and cancer . This suggests that this compound may have similar long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well documented. It is known that hydrazines can cause significant health effects in animals, including convulsions, tremors, seizures, and other effects on the nervous system . These effects suggest that this compound may have similar dosage-dependent effects in animal models.
Metabolic Pathways
The metabolic pathways that this compound is involved in are not fully understood. It is known that hydrazines can undergo various metabolic pathways for the formation of reactive species that bind to cellular macromolecules and lead to cellular dysfunction . This suggests that this compound may be involved in similar metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well documented. It is known that hydrazines can be transported and distributed within cells and tissues, potentially interacting with various transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not well documented. It is known that the metabolism of a cell consists of an elaborate network of interconnected pathways that enable the synthesis and breakdown of molecules . This suggests that this compound may have specific subcellular localizations that influence its activity or function.
Propriétés
IUPAC Name |
(4-butylphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-2-3-4-9-5-7-10(12-11)8-6-9/h5-8,12H,2-4,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFQGKLGHIQREF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

